![molecular formula C22H20F2N2OS B2604671 1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea CAS No. 398996-04-8](/img/structure/B2604671.png)

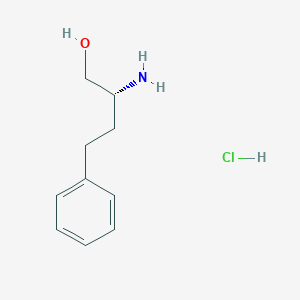

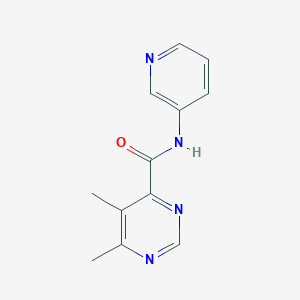

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiourea derivatives and has been synthesized using various methods. In

Applications De Recherche Scientifique

Synthesis and Structural Analysis : A study by Saeed et al. (2010) involved the synthesis and characterization of a thiourea derivative with benzamide moiety. The compound was analyzed using techniques such as GC–MS, elemental analyses, NMR, and FTIR spectroscopy, and its crystal structure was determined by X-ray diffraction (Saeed, Erben, Abbas, & Flörke, 2010).

Biochemical Applications : Guo et al. (1992) investigated the oxidation of various thiocarbamides, including 1,1-dibenzyl-3-phenyl-2-thiourea, by flavin-containing monooxygenases (FMOs). This study provided insights into the potential use of thiourea derivatives as probes for measuring activities of FMO isoforms (Guo, Poulsen, & Ziegler, 1992).

Corrosion Inhibition : Torres et al. (2014) examined the behavior of 1,3-dibenzylthiourea (DBTU) as a corrosion inhibitor for carbon steel in HCl solution. The study combined experimental methods with quantum chemical calculations to assess the inhibitory properties of DBTU and related compounds (Torres et al., 2014).

Material Science : Kausar et al. (2010) described the synthesis of a new diamine containing phenylthiourea and azomethine groups, which was used to produce polyimides with high thermal stability and good solubility in organic solvents (Kausar, Zulfiqar, Ahmad, & Sarwar, 2010).

Pharmaceutical Research : Casini et al. (2000) explored the application of sulfonamides and thiourea derivatives as carbonic anhydrase inhibitors. These compounds demonstrated potential as topical intraocular pressure-lowering agents with long-lasting effects, suggesting their use in developing new antiglaucoma drugs (Casini, Scozzafava, Mincione, Menabuoni, Ilies, & Supuran, 2000).

Sensor Development : Wang et al. (2016) developed a fluorescence sensor based on a phenyleneethynylene derivative for detecting thiourea. This sensor demonstrated high specificity, excellent stability, and good reproducibility, suggesting its potential application in detecting thiourea in various samples (Wang, Chunlei, Yan, Ge, & Yu, 2016).

Propriétés

IUPAC Name |

1,1-dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2OS/c23-21(24)27-20-13-11-19(12-14-20)25-22(28)26(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYKRYGQWPQZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dibenzyl-3-[4-(difluoromethoxy)phenyl]thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[butyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2604588.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2604594.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604596.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2604598.png)

![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2604609.png)